Azocal A

Description

Significance of Anthraquinone (B42736) Dyes in Chemical Research

Anthraquinone dyes are a major class of colorants, second only to azo dyes in the textile industry. frontiersin.org Their chemical structure, based on the anthraquinone aromatic core, imparts significant stability and excellent lightfastness, making them highly valued. frontiersin.orgresearchgate.net Beyond their use in dyeing, these compounds are crucial raw materials for manufacturing other dyes and pigments. nih.gov The fused aromatic rings in their structure make them resistant to degradation. frontiersin.org In chemical research, their rigid and planar structure makes them ideal candidates for studying guest-host interactions in liquid crystal systems. whiterose.ac.uk Furthermore, their unique electronic and photophysical properties have led to investigations into their use in advanced applications such as dye-sensitized solar cells and organic semiconductors. taylorandfrancis.com

Historical Context of Alizarine Red S (ARS) in Academic Inquiry

The history of alizarine is a landmark tale in synthetic organic chemistry. Originally, the red dye was painstakingly extracted from the roots of the madder plant (Rubia tinctorum). nli.org.ilsciencedoze.com For centuries, this natural dye was a cornerstone of the textile industry, famously used to produce Turkey red cloth. nli.org.il A revolutionary breakthrough occurred in 1868 when German chemists Carl Graebe and Carl Liebermann achieved the first-ever chemical synthesis of alizarin (B75676), a naturally occurring organic product. nli.org.il This achievement not only made the dye widely and cheaply available, nearly collapsing the madder cultivation market overnight, but also served as a major catalyst for the burgeoning synthetic dye industry. nli.org.il

Building on this success, Graebe and Liebermann discovered Alizarin Red S in 1871. wikipedia.org By introducing a sulfonate group (-SO₃H) to the alizarin structure, they created a water-soluble salt, Alizarin Red S (also known as Sodium alizarinesulfonate). wikipedia.orgmdpi.comnih.gov This modification significantly expanded its utility, particularly in scientific applications where aqueous solutions are necessary.

Contemporary Research Landscape of Acid Alizarine Red B and its Analogues

While the specific compound named Acid Alizarine Red B (C₁₇H₉N₂Na₃O₉S₂) is listed in chemical catalogs, published research focusing explicitly on it is scarce. sigmaaldrich.comsigmaaldrich.com The contemporary research landscape is overwhelmingly dominated by its close analogue, Alizarin Red S.

Modern research on ARS is vibrant and multifaceted. Scientists are actively exploring its photophysical and photochemical properties, such as its pH-dependent absorption spectra and fluorescence. researchgate.netmdpi.com These characteristics make ARS a valuable tool in analytical chemistry. For instance, it has been studied as a sensitive sensor for detecting metal ions, such as Gallium(III), by forming colored chelate complexes. mdpi.com

Femtosecond spectroscopic studies have delved into the ultrafast dynamics of ARS, examining processes like excited-state intramolecular proton transfer (ESIPT) and electron transfer, which are fundamental to its function in various applications. mdpi.com Researchers are also designing and synthesizing new derivatives of alizarin to enhance their properties for specific uses, such as improving the efficiency of dye-sensitized solar cells. taylorandfrancis.com Another innovative frontier is the formation of ARS-based nanoparticles, which offer similar spectroscopic properties to the dissolved molecule but with the potential for novel applications as biomarkers. mdpi.com

Interdisciplinary Research Implications of Alizarine Red S Studies

The utility of Alizarin Red S extends far beyond pure chemistry, with significant implications across numerous scientific disciplines.

Histology and Biomedical Research: ARS is most famously used as a histological stain to identify calcium deposits in tissues. wikipedia.orgottokemi.com It is considered a gold standard in bone research for quantifying the mineralization of the extracellular matrix by osteoblasts, serving as a key marker for osteogenic differentiation. researchgate.netwikipedia.orgnih.gov Its ability to selectively bind to calcium allows for the visualization of bone development in embryos and the study of bone regeneration in tissue engineering. wikipedia.orgresearchgate.net

Geology: In the geological sciences, ARS is applied to thin sections of rock to stain and differentiate between various carbonate minerals, aiding in petrographic analysis. wikipedia.orgottokemi.com

Analytical Chemistry: The distinct color change of ARS in response to pH variations makes it a useful acid-base indicator. sciencedoze.commorphisto.de Its ability to form complexes with metal ions is harnessed for the spectrophotometric determination of these ions in solution. mdpi.com

Environmental Science: Because anthraquinone dyes are designed to be stable, their persistence and degradation in the environment are important areas of study, with researchers investigating methods for their removal from wastewater. frontiersin.orgmdpi.com

Data Tables

| Compound Name | Common Synonym(s) | Molecular Formula | Molar Mass | CAS Number | IUPAC Name |

|---|---|---|---|---|---|

| Alizarin | Alizarin Red, Mordant Red 11 | C₁₄H₈O₄ | 240.21 g/mol | 72-48-0 | 1,2-dihydroxyanthracene-9,10-dione nih.gov |

| Alizarin Red S | Sodium alizarinesulfonate, Mordant Red 3 | C₁₄H₇NaO₇S | 342.26 g/mol | 130-22-3 | Sodium 3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate wikipedia.orgnih.gov |

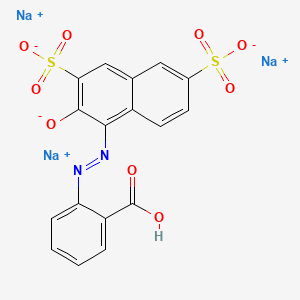

| Acid Alizarine Red B | N/A | C₁₇H₉N₂Na₃O₉S₂ | 542.43 g/mol | 1836-22-2 | Trisodium 5-amino-4-hydroxy-3-(2-hydroxynaphthalene-1-ylazo)naphthalene-2,7-disulphonate (structure may vary by source) sigmaaldrich.com |

| Field of Research | Application | Key Research Finding |

|---|---|---|

| Biomedical Science / Histology | Staining of calcified tissue | ARS binds chelate complexes with calcium, forming a red-colored lake pigment, which allows for the quantitative colorimetric assay of bone matrix mineralization by osteoblasts. wikipedia.orgmdpi.comwikipedia.org |

| Materials Science | Guest molecules in liquid crystals | Anthraquinone dyes like ARS are attractive for guest-host systems due to their superior light-fastness and structural stability compared to azo dyes. whiterose.ac.uk |

| Analytical Chemistry | Chemosensor for metal ions | ARS forms stable complexes with metal ions like Ga(III), leading to distinct changes in absorption and fluorescence spectra, enabling its use as a sensor. mdpi.com |

| Geology | Mineral staining | Used to stain and differentiate carbonate minerals on thin sections and polished surfaces based on their differential reaction rates. wikipedia.org |

| Photovoltaics | Dye-sensitized solar cells | Alizarin and its derivatives have been investigated as photosensitizers due to high incident photon-to-current conversion efficiencies. taylorandfrancis.commdpi.com |

Properties

CAS No. |

1836-22-2 |

|---|---|

Molecular Formula |

C17H12N2NaO9S2 |

Molecular Weight |

475.4 g/mol |

IUPAC Name |

sodium 2-[(2-hydroxy-3,6-disulfonaphthalen-1-yl)diazenyl]benzoic acid |

InChI |

InChI=1S/C17H12N2O9S2.Na/c20-16-14(30(26,27)28)8-9-7-10(29(23,24)25)5-6-11(9)15(16)19-18-13-4-2-1-3-12(13)17(21)22;/h1-8,20H,(H,21,22)(H,23,24,25)(H,26,27,28); |

InChI Key |

CKEDOADNIUJVCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O.[Na] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

C.I. Pigment Red 60; Acid Anthracene Red G; NSC 12455; NSC-12455; NSC12455; Siloton Red 3B; Hispacrom Red B; Pigment Scarlet 25A; |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Studies of Alizarine Red S

Advanced Synthetic Routes to Alizarine Red S

The traditional and most common synthesis of Alizarin (B75676) Red S involves the direct sulfonation of alizarin (1,2-dihydroxyanthraquinone). This process has been well-established for decades.

Traditional Sulfonation: The primary industrial method for producing Alizarin Red S is the reaction of alizarin with fuming sulfuric acid (oleum). prepchem.com In a typical laboratory preparation, alizarin is mixed with oleum (B3057394) (containing 20% SO₃) and heated. The reaction progress is monitored by checking the solubility of samples in water, as Alizarin Red S is water-soluble while alizarin is not. prepchem.comjocpr.com The reaction mixture is then poured into water, and a series of purification steps, including treatment with lead carbonate and subsequent precipitation, are performed to isolate the sodium salt of Alizarin Red S. prepchem.com

| Parameter | Description |

| Starting Material | Alizarin (1,2-dihydroxyanthraquinone) |

| Reagent | Fuming Sulfuric Acid (Oleum) |

| Temperature | 140-150 °C |

| Key Transformation | Electrophilic aromatic substitution (sulfonation) at the 3-position |

| Product | Alizarin Red S (Sodium 3,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate) |

While effective, this method involves harsh conditions and corrosive reagents. More advanced and alternative routes often focus on the synthesis of the anthraquinone (B42736) core itself or employ greener methodologies, as discussed in section 2.4. For instance, the synthesis of the alizarin precursor can be achieved through methods like the Friedel-Crafts acylation of benzene (B151609) with phthalic anhydride (B1165640) to form anthraquinone, which is then further functionalized. sciencedoze.comsarchemlabs.com Another approach involves the condensation of catechol with phthalic anhydride. sciencedoze.comsarchemlabs.com

Functional Group Modification Strategies

The rich functionality of the Alizarin Red S molecule, comprising two phenolic hydroxyl groups, a sulfonic acid group, and the quinone system, offers multiple sites for chemical modification. These modifications are pursued to alter the molecule's solubility, spectral properties, and binding capabilities.

Immobilization and Polymerization: A common strategy involves immobilizing ARS onto solid supports or polymerizing it to create functional materials. This is particularly prevalent in the development of sensors.

Immobilization on Electrodes: ARS can be adsorbed or immobilized on electrode surfaces like glassy carbon or screen-printed carbon electrodes (SPCEs). researchgate.net This is often achieved by simple dip-coating or through the use of a polymer matrix like poly(vinyl alcohol). researchgate.net

Electropolymerization: ARS can be electrochemically polymerized, often in conjunction with other materials like multi-wall carbon nanotubes (MWNTs), to form a stable composite film (poly(alizarin red S)-MWNTs). nih.gov This creates a robust sensor surface with enhanced electrochemical activity.

Covalent Linkage: ARS can be covalently linked to polymers. For example, it has been bonded to polyurethane foam through an azo (-N=N-) group to create a chelating resin for metal ion preconcentration.

Complexation and Adduct Formation: The hydroxyl and carbonyl groups of ARS are excellent chelating sites for metal ions. This property is the basis of its use as a calcium stain and is exploited in derivatization.

Metal-Organic Frameworks (MOFs): ARS is used as a ligand or a post-synthesis modification agent in the creation of MOFs. It can be incorporated into frameworks like the zirconium-based UiO-66 for applications in adsorption. mdpi.com

Adduct Formation for Fluorescence: While ARS itself is not fluorescent, its derivatives can be. An adduct formed between Alizarin Red S and boric acid creates a fluorescent complex. This assembly can be incorporated into ultrathin films for developing "turn-on" fluorescent sensors. rsc.org

Synthesis of Alizarin Red S Derivatives for Specific Research Applications

The modification strategies discussed above are employed to synthesize ARS derivatives with tailored functions for a variety of research applications, most notably in chemical sensing and materials science.

Electrochemical Sensors: The ability of ARS to chelate metal ions and its electrochemical activity are harnessed to create sensitive and selective sensors.

Aluminum Ion (Al³⁺) Sensors: ARS immobilized on screen-printed carbon electrodes serves as a chelator for Al³⁺. The sensor works by amperometrically determining the amount of non-complexed ARS after exposure to an aluminum-containing sample. researchgate.net

Nitrite (B80452) Sensors: A composite film of poly(alizarin red S) and carbon nanotubes on a glassy carbon electrode has been developed for the sensitive determination of nitrite. nih.gov The sensor exhibits a low detection limit and has been successfully applied to food sample analysis.

Optical and Wearable Sensors: The distinct color change of ARS with pH is utilized in creating optical sensors.

pH-Responsive Fabrics: To create wearable sensors, ARS has been functionalized with a sol-gel precursor, trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane (GPTMS). This derivative is then used to coat polyester (B1180765) fabrics. The silane (B1218182) network provides strong adhesion to the fabric, resulting in a durable, washable material that changes color in response to pH changes. mdpi.com

| Derivative/Composite | Synthetic Strategy | Application | Principle of Operation |

| ARS-Modified SPCE | Immobilization with PVA-SbQ polymer | Electrochemical detection of Al³⁺ | Amperometric measurement of uncomplexed ARS |

| Poly(ARS)-MWNTs Film | Electropolymerization | Electrochemical detection of nitrite | Direct oxidation of nitrite at the modified electrode surface |

| ARS-GPTMS on Fabric | Sol-gel functionalization and coating | Wearable pH sensor | pH-dependent color change of the ARS molecule |

| ARS-Boric Acid/LDH Film | Layer-by-layer assembly of adduct | Fluorescent "turn-on" detection of tiopronin | Tiopronin displaces a quencher (Cu²⁺) to restore fluorescence |

Nanoparticle Synthesis: ARS has been used as a functional organic anion to synthesize nanoparticles. For example, it can be combined with a lanthanum cation to form [La(OH)₂]⁺[ARS]⁻ inorganic-organic hybrid nanoparticles (IOH-NPs). mdpi.com This method involves a simple aqueous synthesis and results in nanoparticles with a very high dye loading, which can be studied for their unique photophysical properties compared to the dye in solution. mdpi.com

Green Chemistry Approaches in Alizarin Red S Synthesis Research

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of anthraquinone dyes like Alizarin Red S. These approaches aim to reduce reaction times, eliminate hazardous solvents, and improve energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reactions.

Solvent-Free Synthesis: A one-pot, solvent-free synthesis of alizarin and Alizarin Red S has been reported using microwave irradiation. The reaction involves the condensation of phthalic anhydride and catechol. This method drastically reduces reaction times and avoids the use of large quantities of costly and hazardous solvents. nih.gov

Key Advantages of Microwave Synthesis

Reduced Reaction Time: Reactions that take hours or days under conventional heating can often be completed in minutes. nih.gov

Higher Yields: Improved energy transfer often leads to higher product yields.

Solvent-Free Conditions: The ability to run reactions in a dry media or without a solvent reduces chemical waste.

Energy Efficiency: Microwaves heat the reaction mixture directly, which is more energy-efficient than conventional bulk heating.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is being explored as a green solvent alternative for dyeing processes. While not a direct synthesis of ARS, the application of anthraquinone dyes to fabrics like nylon-6,6 has been successfully demonstrated in scCO₂. researchgate.net This technology eliminates the generation of aqueous effluent, which is a major source of pollution in the textile industry. researchgate.net The use of scCO₂ represents a sustainable approach to the application phase of these dyes.

Advanced Spectroscopic Investigations of Alizarine Red S

Electronic Absorption Spectroscopy (UV-Visible)

The UV-Visible absorption spectrum of Alizarine Red S is characterized by distinct bands in both the ultraviolet and visible regions of the electromagnetic spectrum. These bands correspond to electronic transitions within the molecule, primarily of the π → π* and n → π* type, localized on the anthraquinone (B42736) ring system. The precise position (λmax) and intensity (molar absorptivity, ε) of these bands are profoundly influenced by factors such as solvent polarity, pH, and interactions with other molecules.

Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents. Alizarine Red S exhibits significant solvatochromism, indicating that its electronic distribution in the ground and excited states is differentially affected by the polarity and hydrogen bonding capabilities of the solvent.

In a study investigating the solvatochromic behavior of ARS, its UV-Visible absorption spectrum was recorded in a range of solvents with varying polarities. The primary absorption band in the visible region, which is responsible for the dye's color, shows a noticeable shift. Generally, as the polarity of the solvent increases, a bathochromic (red) shift is observed, moving the absorption maximum to longer wavelengths. This shift is attributed to the stabilization of the more polar excited state relative to the ground state in polar solvents. For instance, the absorption maximum (λmax) shifts from 422 nm in the less polar solvent carbon tetrachloride to 520 nm in the highly polar solvent dimethyl sulfoxide (B87167) (DMSO).

Table 1: Solvatochromic Data for Alizarine Red S in Various Solvents

| Solvent | Dielectric Constant (ε) | λmax (nm) |

|---|---|---|

| Dioxane | 2.21 | 426 |

| Chloroform (B151607) | 4.81 | 430 |

| Acetone | 20.7 | 432 |

| Ethanol | 24.5 | 430 |

| Methanol (B129727) | 32.7 | 428 |

| Dimethyl sulfoxide (DMSO) | 46.7 | 520 |

This table is generated based on typical data reported in solvatochromism studies. Actual values may vary slightly between different experimental setups.

This behavior is a result of both general solvent effects, such as dipole-dipole interactions, and specific interactions like hydrogen bonding between the hydroxyl and sulfonic acid groups of ARS and the solvent molecules. These interactions alter the energy gap between the ground and excited electronic states, resulting in the observed spectral shifts.

The molecular structure of Alizarine Red S contains two phenolic hydroxyl groups and a sulfonic acid group, making its absorption spectrum highly dependent on the pH of the solution. As the pH changes, these acidic groups can deprotonate, leading to significant alterations in the electronic structure and, consequently, the color of the dye. This property makes ARS an excellent acid-base indicator.

At very low pH (around pH 1-2), the molecule exists in its fully protonated form (H3ARS), which is typically orange-yellow. As the pH increases, the sulfonic acid group and then the hydroxyl groups deprotonate sequentially. The first deprotonation yields the H2ARS⁻ species, followed by HARS²⁻ and finally the fully deprotonated ARS³⁻ form at high pH, which is typically purple. Each of these species has a distinct absorption spectrum with a different λmax. For example, the H2ARS⁻ form shows an absorption maximum around 423 nm, while the HARS²⁻ species absorbs maximally at approximately 525 nm.

By monitoring the absorbance at a specific wavelength as a function of pH, the acidity constants (pKa) for these deprotonation steps can be determined. The Henderson-Hasselbalch equation is often applied to the spectrophotometric data to calculate the pKa values. The pKa values for the two hydroxyl groups are typically found to be around 5.5 (pKa1) and 11.0 (pKa2).

Table 2: pH-Dependent Forms of Alizarine Red S and Their Approximate λmax

| pH Range | Dominant Species | Color | Approximate λmax (nm) |

|---|---|---|---|

| < 4.0 | H₂ARS⁻ | Yellow | ~423 |

| 4.5 - 6.5 | HARS²⁻ | Red | ~520 |

The exact pH ranges and λmax can vary depending on ionic strength and temperature.

The well-defined and intense absorption bands of Alizarine Red S, along with its ability to form colored complexes with metal ions, make it a valuable reagent in quantitative spectrophotometric analysis. The fundamental principle behind its use is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

ARS is widely used for the determination of various metal ions, including aluminum, calcium, and rare earth elements. The analytical procedure typically involves the formation of a stable, colored complex between the metal ion and the ARS dye under specific pH conditions. The formation of this complex results in a significant change in the absorption spectrum compared to the free dye, often with a new, distinct absorption maximum.

For instance, in the determination of aluminum(III), ARS forms a red-colored complex at a buffered pH of around 4.5. By measuring the absorbance of the Al(III)-ARS complex at its λmax (e.g., ~520 nm), where the free dye has minimal absorbance, the concentration of aluminum can be accurately quantified. A calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known aluminum concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The high molar absorptivity of these metal complexes allows for the determination of trace amounts of metals with high sensitivity.

Fluorescence Spectroscopy

While primarily known as an absorbing dye, Alizarine Red S also exhibits fluorescence, although its quantum yield is generally low. The emission properties are, much like its absorption, sensitive to the local environment, making fluorescence spectroscopy a powerful tool for probing molecular interactions.

When excited at an appropriate wavelength (typically near its absorption maximum), Alizarine Red S emits fluorescence at a longer wavelength (a Stokes shift). The emission spectrum is a mirror image of the absorption band corresponding to the lowest energy transition. The fluorescence intensity and the position of the emission maximum are dependent on factors such as the solvent, pH, and the presence of other interacting species.

Studies have shown that the fluorescence of ARS is significantly enhanced in non-aqueous, aprotic solvents compared to in water. In aqueous solutions, the fluorescence is often weak due to efficient non-radiative decay processes, including internal conversion and intersystem crossing, which are facilitated by the flexible hydroxyl groups and their interaction with water molecules. The emission maximum (λem) of ARS in aqueous solution is typically observed around 600 nm when excited at approximately 520 nm. The exact emission profile can be influenced by the specific ionic form of the dye present, which is dictated by the pH of the solution.

The fluorescence of Alizarine Red S can be quenched (decreased in intensity) by various molecules, a phenomenon that can be exploited to study binding interactions. Fluorescence quenching can occur through several mechanisms, including collisional (dynamic) quenching, static quenching (formation of a non-fluorescent ground-state complex), and Förster resonance energy transfer (FRET).

This quenching property is particularly useful in studying the binding of ARS to macromolecules like proteins or nucleic acids. For example, the interaction of ARS with serum albumins has been investigated using fluorescence spectroscopy. When ARS binds to a protein, its fluorescence may be either enhanced or quenched, depending on the nature of the binding site. If the binding site is in a hydrophobic pocket that shields the dye from water, its fluorescence may increase. Conversely, if the binding site contains quenching residues (e.g., tryptophan, tyrosine) or if binding induces a conformational change, the fluorescence may be quenched.

By analyzing the quenching data, for instance using the Stern-Volmer equation, one can determine the binding constants (Ka) and the number of binding sites (n). This provides valuable quantitative information about the interaction. For instance, studies have shown that ARS binds to a specific site on human serum albumin, and the quenching of the protein's intrinsic tryptophan fluorescence upon ARS binding can be used to further characterize the binding process. This makes fluorescence spectroscopy a sensitive tool for elucidating the details of molecular recognition involving Alizarine Red S.

Environmental Sensitivity of Fluorescence

The fluorescence of Alizarine Red S (ARS) is highly sensitive to its local environment, a characteristic that makes it a valuable probe in various chemical and biological systems. Factors such as solvent polarity, pH, and interaction with other chemical species can significantly modulate its emission properties.

The dielectric constant of the solvent medium influences the fluorescence spectra of ARS. science.govresearchgate.net Studies have shown that a change in solvent from water to dimethyl sulfoxide (DMSO) affects the fluorescence spectra, which can be correlated with the change in the medium's dielectric constant. researchgate.net Similarly, absorption spectra exhibit slight red shifts as the dielectric constant of the medium is reduced. science.gov This solvatochromic behavior is attributed to changes in the dipole moments of the ARS molecule in its ground and excited states, which are perturbed differently by solvents of varying polarity. science.govresearchgate.net

The pH of the solution is another critical factor governing the fluorescence of ARS. nih.gov The molecule contains hydroxyl and sulfonate groups, and its protonation state changes with pH, leading to different electronic structures and, consequently, different photophysical properties. mdpi.commdpi.com For instance, ARS has reported pKa values of approximately 5.5 and 10.8. mdpi.commdpi.com These deprotonation events alter the absorption and emission characteristics of the dye. nih.govsigmaaldrich.com The fluorescence of ARS is also quenched upon complexation with certain ions. For example, Al³⁺ can catalyze the oxidation of ARS by potassium chlorate, leading to the formation of a non-fluorescent complex and effective fluorescence quenching. science.gov

Complexation with metal ions is a well-documented modulator of ARS fluorescence. The formation of an ensemble with zinc(II) ions, for instance, leads to an increase in fluorescence intensity. rsc.org This enhancement is reversed upon the introduction of species like hydrogen sulfide (B99878) (H₂S), which disassembles the ARS-Zn(II) complex, restoring the original, lower fluorescence of the free dye. rsc.org This on/off switching mechanism allows for the sensitive detection of analytes like H₂S. rsc.org The excitation and emission maxima are also affected by these interactions; the ARS-Zn(II) ensemble has been reported to have excitation and emission wavelengths of 520 nm and 625 nm, respectively. rsc.org

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular structure of Alizarine Red S and its interactions with its surroundings.

Structural Conformation Analysis

The Fourier-Transform Infrared (FTIR) spectrum of Alizarine Red S exhibits a series of characteristic bands that can be assigned to specific vibrational modes of its functional groups. These assignments are crucial for confirming the molecular structure. mdpi.com Due to its fluorescence, obtaining a conventional Raman signal from ARS can be challenging, often resulting in a high background. si.edu However, techniques like Surface-Enhanced Raman Spectroscopy (SERS) can overcome this limitation by enhancing the Raman signal and quenching fluorescence. si.edu

The vibrational spectrum is characterized by bands corresponding to the hydroxyl, carbonyl, aromatic ring, and sulfonate groups. mdpi.commdpi.com DFT calculations have been employed to support the assignment of these experimental bands. mdpi.com For example, the bands observed in the 1700–1500 cm⁻¹ range are assigned to the carbonyl and aromatic C=C stretching vibrations. mdpi.com

Below is a table summarizing key FTIR vibrational frequencies and their assignments for Alizarine Red S.

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3448 | ν(OH) from hydrogen bonding | mdpi.com |

| 1660-1666 | ν(C=O) | mdpi.commdpi.com |

| 1634 | ν(10-C=O) | mdpi.com |

| 1589 | ν(9-C=O) | mdpi.com |

| 1546, 1499 | ν(Ar C=C) | mdpi.com |

| 1191 | ν(C–O) | mdpi.com |

| 1069 | νₐₛ(SO₃) | mdpi.com |

| 1037 | νₛ(SO₃) | mdpi.com |

Interaction-Induced Spectral Changes (e.g., hydrogen bonding, complexation)

The vibrational spectrum of Alizarine Red S is highly sensitive to intermolecular interactions such as hydrogen bonding and complexation with metal ions. The C=O stretching band at 1666 cm⁻¹ can shift to lower wavenumbers (e.g., 1642 cm⁻¹) due to both intermolecular and intramolecular hydrogen bonding. mdpi.com

Complexation with metal ions induces significant changes in the FTIR spectrum, providing evidence for the binding mode. When ARS complexes with Ga(III), new bands appear, and existing bands shift or change in intensity. mdpi.com For example, new bands at 1527.3 cm⁻¹ and 1482.1 cm⁻¹ are observed, indicating the formation of the complex. mdpi.com These spectral changes, supported by DFT calculations, suggest a coordination mode through the hydroxyl group at position C-1 and the adjacent carbonyl group at position C-9. mdpi.com

Similarly, the deprotonation of the hydroxyl groups at different pH values leads to distinct changes in the IR spectrum. mdpi.com As the pH increases, the deprotonation of the 2-OH group results in the disappearance of one carbonyl band and the emergence of new bands around 1558, 1540, and 1490 cm⁻¹. mdpi.com This is attributed to resonance effects within the molecule following deprotonation. mdpi.com When ARS is grafted onto ZnO nanoparticles, the disappearance of the O–H stretching vibrations around 3350 cm⁻¹ in the IR spectrum indicates that binding occurs via deprotonation of the catechol moiety. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural analysis of Alizarine Red S in solution and for investigating its reaction mechanisms.

Structural Elucidation in Solution

¹H and ¹³C NMR spectroscopy have been used to characterize the structure of ARS and its complexes in solution. mdpi.com The ¹H NMR spectrum of free ARS in a D₂O/CD₃OD mixture at pH 3.96 shows a set of four main signals corresponding to the aromatic protons. mdpi.com A singlet at δ = 7.98 ppm is assigned to the H-4 proton, a multiplet at 7.82 ppm to H-6 and H-7, and two doublets at 8.08 and 8.15 ppm to H-5 and H-8, respectively. mdpi.com

Upon complexation with Ga(III), the NMR signals of the ligand broaden and exhibit coordination-induced shifts, confirming metal-ligand binding. mdpi.com For instance, in a 1:2 Ga(III):ARS complex, the two ARS ligands are magnetically equivalent, suggesting a centrosymmetric structure. mdpi.com In another study, when ARS was grafted onto ZnO nanoparticles, ¹H NMR spectroscopy showed the disappearance of the O–H signals at 12.6 and 10.8 ppm, confirming that the catechol moiety was deprotonated upon anchoring to the nanoparticle surface. acs.org

The following table presents the experimental ¹H and ¹³C NMR chemical shifts for free Alizarine Red S in a mixed solvent system.

| Nucleus | Assignment | Chemical Shift (δ/ppm) | Reference |

|---|---|---|---|

| ¹H | H-4 | 7.98 (s) | mdpi.com |

| ¹H | H-6, H-7 | 7.82 (m) | mdpi.com |

| ¹H | H-5 | 8.08 (d) | mdpi.com |

| ¹H | H-8 | 8.15 (d) | mdpi.com |

| ¹³C | Assignments available in referenced literature | mdpi.comchemicalbook.com |

Mechanistic Probes for Reaction Pathways

NMR spectroscopy serves as an effective tool for probing the mechanisms of reactions involving Alizarine Red S. A notable example is the study of the reaction between ARS and phenylboronic acid, which is used in fluorescent sensors for saccharides. acs.orgnih.gov This reaction was investigated over a wide pH range (4–10.5) using fluorescence titrations and ¹¹B NMR measurements. acs.orgnih.gov

The studies revealed that ARS can react with both the neutral, trigonal form and the anionic, tetrahedral form of phenylboronic acid. acs.orgnih.gov This leads to the formation of four different adduct species, with the reaction proceeding through two distinct kinetic steps. nih.gov The elucidation of this mechanism by NMR indicated the presence of two fluorescent products, with the major contributing structure being different from what was previously assumed in the literature. acs.orgnih.gov This detailed mechanistic insight is crucial for the rational design of chemosensors based on this reaction. researchgate.net

Isomeric and Tautomeric Equilibrium Studies

Alizarin (B75676) Red S (ARS), a sulfonate derivative of alizarin, exhibits complex structural behavior in solution, existing as an equilibrium mixture of different isomers and tautomers. researchgate.net The chemistry of 9,10-anthraquinones is often considered the chemistry of its isomeric forms existing in a dynamic equilibrium. researchgate.net The diverse electronic absorption spectra observed for these compounds are frequently determined by these tautomeric transformations. researchgate.net

Theoretical and computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the most stable forms of ARS. For the monoanionic structure of ARS in an aqueous solution, DFT calculations can determine the optimized geometries of the most stable conformers and tautomers. mdpi.com The relative stability of these structures is influenced by factors such as intramolecular hydrogen bonds. nih.gov For alizarin, isomers are characterized by the orientation of the hydroxyl groups, with hydrogen bonding between a carbonyl and a hydroxyl group contributing significantly to stability. nih.gov In the case of Alizarin Red S, with its additional sulfonate group, computational studies have identified the lowest-energy equilibrium geometry. researchgate.net

Investigations into alizarin have shown it can exist as equilibrium mixtures of tautomers with 9,10- and 2,9-quinoid structures. researchgate.net The study of such tautomeric equilibria is challenging, as it requires high precision in calculating the Gibbs free energy to predict the dominant form in solution. mdpi.com

Below is a data table summarizing the findings on the stability of Alizarin Red S isomers from computational studies.

| Isomer/Tautomer Structure | Methodology | Key Findings | Source |

|---|---|---|---|

| Monoanionic ARS Conformers/Tautomers | DFT/B3LYP/6-311++G(2d,2p) | The anti-hc (b) structure is the most stable, with a calculated population of 98.8%. | mdpi.com |

| Substituted Alizarin (X=SO3⁻) | ZORA-B3LYP-D3(BJ)/TZP | The X_LR isomer is identified as the lowest-energy equilibrium geometry for Alizarin Red S. | researchgate.net |

| General Alizarin Tautomers | Experimental & Theoretical | Exists as equilibrium mixtures of 9,10- and 2,9-quinoid structures. | researchgate.net |

Spectroelectrochemistry

Spectroelectrochemistry is a powerful technique that allows for the simultaneous measurement of electrochemical and spectroscopic properties, providing detailed information about reaction mechanisms and the electronic states of molecules at electrode interfaces. mdpi.comals-japan.com This method has been applied to Alizarin Red S to study its redox behavior, particularly when incorporated into thin films. mdpi.com

The technique is advantageous as it can provide molecular information on reaction products and intermediates that may be difficult to distinguish using purely electrochemical methods. als-japan.com For ARS, which contains the electroactive 9,10-anthraquinone moiety, spectroelectrochemistry is used to monitor the changes in its UV-Visible spectrum as its oxidation state is manipulated by an applied potential. mdpi.commdpi.com Studies on ARS confined in layer-by-layer (LbL) films have confirmed that the dye preserves its redox activity, showing well-defined redox peaks in cyclic voltammograms (CV). mdpi.com The electrochemical reaction of anthraquinones in aqueous media is typically a pH-dependent, reversible two-electron transfer process corresponding to the quinone/hydroquinone (B1673460) redox couple. mdpi.com

A key application of spectroelectrochemistry is to establish a direct correlation between the electrochemical state of a molecule and its corresponding spectral signature. For Alizarin Red S, changes in the applied potential lead to distinct and observable changes in its absorption spectrum.

The electrochemical reduction of the anthraquinone group in ARS results in the formation of 1,2,9,10-tetrahydroxy-anthracene-3-sulfonate. researchgate.net This transformation from the oxidized (quinone) to the reduced (hydroquinone) state is accompanied by significant spectral changes. mdpi.com For instance, spectroelectrochemical studies on ARS-based thin films reveal a color change that is directly attributable to this redox reaction. mdpi.com The UV-Vis spectrum of ARS features distinct bands, including those around 280 nm and 330 nm, which exhibit shifts upon interaction with other molecules in the film, indicating changes in the local environment of the anthraquinone system. mdpi.com

Furthermore, the solution's pH plays a critical role, as the protonation state of the hydroxyl groups affects both the redox potential and the spectral properties. researchgate.net At a pH of 4.9, ARS exists in its undissociated yellow form, while at pH 7.4, deprotonation yields a red monoanion. researchgate.net These different species exhibit unique electrochemical and spectral behaviors. The correlation can be so precise that new electrochemical peaks, such as those appearing when ARS binds with phenylboronic acid, can be ascribed to the formation of a specific boronate ester complex (ARS-PBA) with its own unique oxidative potential. mdpi.com

The table below summarizes the correlation between electrochemical states and the observed spectral data for Alizarin Red S.

| Electrochemical State/Event | Observed Spectral Signature/Change | Source |

|---|---|---|

| Oxidized Form (Quinone) | Yellow color in undissociated state (pH 4.9); Red color as monoanion (pH 7.4). | researchgate.net |

| Redox Reaction (General) | Slight color change; visible spectrum alteration confirms the reaction. | mdpi.com |

| Formation of ARS-PBA Complex | Appearance of a new oxidation peak at -0.41 V in the cyclic voltammogram. | mdpi.com |

| Holding at Fully Reduced/Oxidized State | Dramatic decrease in the absorbance peak of the film. | mdpi.com |

Redox-Induced Spectroscopic Changes

The electrochemical oxidation and reduction of Alizarin Red S induce distinct and measurable changes in its spectroscopic properties. The core of this behavior lies in the reversible redox reaction of the 9,10-anthraquinone functional group. mdpi.com This process involves a two-electron transfer that is coupled with proton uptake, making the redox behavior highly dependent on the pH of the medium. mdpi.comresearchgate.net

When ARS undergoes electrochemical reduction, its UV-Visible absorption spectrum changes significantly. mdpi.com Studies on ARS films have shown that the absorbance can decrease substantially when the dye is held in its fully reduced or oxidized state, indicating potential dissolution or degradation of the film under these conditions. mdpi.com The color of ARS is a direct visual indicator of its redox and protonation state. researchgate.net In its oxidized, undissociated form (at acidic pH), the molecule appears yellow, while the deprotonated monoanion is red. researchgate.net The electrochemical reduction of the quinone moiety to a hydroquinone leads to further spectral shifts. researchgate.net

These redox-induced changes are not limited to color. The characteristic absorption bands of ARS in the UV-Vis region, which are assigned to π-π* transitions of the benzenoid and quinonoid parts of the molecule, are altered during redox cycling. mdpi.com For example, ARS displays bands at approximately 252 nm, 288 nm, and 325 nm. mdpi.com The intensity and position of these bands shift in response to the electrochemical stimulus, providing a detailed spectral fingerprint of the redox process. mdpi.com

The following table details the spectroscopic changes observed in Alizarin Red S as a result of redox events.

| Condition/Redox Event | Spectroscopic Change | pH/Medium | Source |

|---|---|---|---|

| Oxidized ARS (undissociated) | Yellow Color | 4.9 | researchgate.net |

| Oxidized ARS (monoanion) | Red Color | 7.4 | researchgate.net |

| Redox cycling of ARS film | Slight color change, decrease in UV-Vis absorbance over cycles. | 0.1 M NaCl | mdpi.com |

| Adsorption on AAO plates | Formation of AZR-Al³⁺ complexes indicated by different absorption spectra compared to solution. | Ethanol | researchgate.net |

Complexation and Chelation Chemistry of Alizarine Red S

Metal Ion Complexation Studies

The ability of Alizarine Red S to form stable complexes with numerous metal ions has been a subject of considerable scientific investigation. These studies are crucial for understanding the fundamental chemistry of ARS and for developing its applications in areas such as analytical chemistry and materials science.

Alizarine Red S exhibits significant interactions with a variety of transition metal ions, forming colored complexes that are often utilized for spectrophotometric analysis.

Gallium(III) (Ga(III)) : The complexation of Ga(III) with ARS in a semi-aqueous solution has been studied using spectroscopic and computational methods. dntb.gov.uamdpi.com At a pH of 4, NMR results indicate the formation of four distinct Ga(III)/ARS complexes with different metal-to-ligand stoichiometries and configurations. dntb.gov.uamdpi.com These studies suggest a coordination mode involving the C-1 and C-9 positions of the ARS molecule. dntb.gov.uamdpi.com The complexation results in changes to the UV-vis absorption and fluorescence spectra of the ligand, highlighting ARS's potential as a sensitive fluorescent probe for Ga(III) detection. dntb.gov.uamdpi.com

Nickel(II) (Ni(II)) : The synthesis of Nickel(II)-Alizarine Red S complexes has been achieved at varying mole ratios and pH levels. researchgate.net The resulting complex structure is influenced by pH, with dimer complexes forming at pH 7 and 8, and monomer complexes at pH 6. researchgate.net Spectrophotometric studies show that the Ni(II)-ARS complex exhibits a maximum wavelength of approximately 559 nm, which is indicative of a dimeric structure. researchgate.net The complexation is believed to occur at the peri-hydroxy carbonyl group of ARS. researchgate.net

Copper(II) (Cu(II)) : The interaction between Cu(II) and Alizarine Red S results in the formation of a violet-colored complex. researchgate.net This complexation occurs at the perihydroxycarbonyl group, leading to a C=O → M-O coordination bond and the formation of a six-membered chelate ring. researchgate.net The stoichiometry of the Cu(II)-ARS complex has been determined to be 1:2 (metal:ligand). researchgate.net The optimal pH range for the formation of this stable complex is between 4.2 and 5.8. core.ac.uk

Lead(II) (Pb(II)) and Silver(I) (Ag(I)) : While specific detailed studies on the complexation of Pb(II) and Ag(I) with Alizarine Red S were not as prevalent in the searched literature, the general reactivity of ARS with divalent transition metals suggests the formation of stable complexes. mdpi.commdpi.com

Alizarine Red S also demonstrates complexation with lanthanide and actinide ions, which is significant for their separation and determination.

Yttrium(III) (Y(III)) : A sensitive and selective method for the spectrophotometric determination of yttrium(III) involves its complexation with Alizarine Red S. sciencepublishinggroup.com The procedure often involves the extraction of Y(III) into an organic layer, followed by the formation of a red-carmine complex with ARS at a pH of 4.9, with a maximum absorption at 519 nm. sciencepublishinggroup.com The stoichiometry of the complex between Y(III), ARS, and cetyltrimethylammonium bromide (CTAB) has been found to be 1:2:2. researchgate.net

Lanthanides : Alizarine Red S is frequently used as a complexing agent for the determination of rare earth elements (REEs). mdpi.com The voltammetric response of these complexes can be influenced by the concentration of ARS, with higher concentrations sometimes leading to a decrease in the signal due to the adsorption of the free ligand on the electrode surface. mdpi.com The complexation of ARS with lanthanides is also utilized in staining techniques. mdpi.com

Actinides : In the context of actinides, Alizarin (B75676) Red S has been used as a colorimetric dye to study the behavior of uranyl ions (UO₂²⁺) in separation processes. dntb.gov.ua

The interaction of Alizarine Red S with alkaline earth and other main group metals is particularly important in biological and environmental contexts.

Calcium (Ca(II)) : Alizarine Red S is well-known for its ability to form a stable, orange-red chelate complex with calcium ions. medchemexpress.comcyagen.com This reaction is widely used for the detection and staining of calcium deposits in biological tissues, such as bone and in cell cultures, to evaluate mineralization. himedialabs.commorphisto.deutah.edu The chelation can occur through the sulfonic acid and/or the hydroxyl groups of the ARS molecule. himedialabs.com

Cadmium (Cd(II)) : In a slightly acidic solution, Alizarine Red S reacts with cadmium to form a deep greenish-yellow chelate, which has an absorption maximum at 422 nm. researchgate.netbanglajol.info This reaction is instantaneous and the resulting complex is stable for over 24 hours. researchgate.netbanglajol.info The stoichiometric composition of the Cd(II)-ARS chelate is 1:2 (metal:ligand). banglajol.infounsrat.ac.id

Complex Stoichiometry and Coordination Modes

Understanding the stoichiometry and coordination of Alizarine Red S complexes is fundamental to interpreting their chemical and physical properties.

The ratio of metal ions to Alizarine Red S molecules in a complex is a key characteristic that influences its properties.

Ga(III) : For Gallium(III), complexes with 1:1, 1:2, and 1:3 (Ga:ARS) stoichiometries have been identified. dntb.gov.uamdpi.com Specifically, at a 1:1 molar ratio, a [Ga(ARS)(H₂O)₄]⁺ complex is formed, while a 1:2 ratio leads to a [Ga(ARS)₂(H₂O)₂]⁻ complex. dntb.gov.uamdpi.com At a 1:3 molar ratio, two isomeric [Ga(ARS)₃]³⁻ complexes are detected. dntb.gov.uamdpi.com

Cu(II) : The complex with Copper(II) has been reported to have a 1:2 (Cu:ARS) mole ratio. researchgate.net

Ni(II) : Studies on Nickel(II) complexes have been conducted with 1:2 and 1:3 mole ratios, though variations in pH were found to be more influential on the type of complex formed than the initial mole ratio. researchgate.net

Cd(II) : The stoichiometric composition of the chelate formed between Cadmium(II) and Alizarine Red S is 1:2 (Cd:ARS). banglajol.infounsrat.ac.id

Y(III) : In the presence of the surfactant CTAB, Yttrium(III) forms a complex with ARS with a stoichiometry of 1:2:2 (Y:ARS:CTAB). researchgate.net

Table 1: Stoichiometry of Metal-Alizarine Red S Complexes

| Metal Ion | Metal-to-Ligand Ratio (M:ARS) | Reference |

|---|---|---|

| Ga(III) | 1:1, 1:2, 1:3 | dntb.gov.uamdpi.com |

| Cu(II) | 1:2 | researchgate.net |

| Cd(II) | 1:2 | banglajol.infounsrat.ac.id |

| Y(III) | 1:2 (in presence of CTAB) | researchgate.net |

The specific atoms on the Alizarine Red S molecule that bind to the metal ion, and the resulting three-dimensional arrangement, are critical to the complex's stability and properties.

Coordination Modes : Alizarine Red S offers two primary bidentate chelation modes. The first is through the deprotonated hydroxyl groups at positions 1 and 2. The second is via the deprotonated hydroxyl group at position 1 and the adjacent carbonyl group at position 9. mdpi.com The preferred coordination mode can depend on the specific metal ion and the pH of the solution. mdpi.com

Ga(III) Complexes : For Ga(III) complexes formed at pH 4, NMR and DFT calculations support a coordination mode through the ligand's C-1 and C-9 positions. dntb.gov.uamdpi.com The 1:2 complex is proposed to have a centrosymmetric structure with the ligands in an anti configuration. dntb.gov.uamdpi.com The 1:3 complexes exist as mer and fac isomers around the metal center. dntb.gov.uamdpi.com

Ni(II) and Cu(II) Complexes : For both Ni(II) and Cu(II), complexation is suggested to occur at the peri-hydroxycarbonyl group, resulting in a C=O → M-O coordination bond. researchgate.netresearchgate.net This forms a stable six-membered chelate ring. researchgate.net

Isomerism in Metal Complexes

The geometry of metal complexes with Alizarine Red S can exhibit isomerism, a phenomenon dependent on the coordination number and the nature of the metal ion. For bidentate chelation, ARS presents two primary coordination modes: one involving the hydroxyl groups at positions 1 and 2, and another utilizing the hydroxyl group at position 1 and the adjacent carbonyl group at position 9. mdpi.com The selection between these modes can be influenced by the metal ion and the pH of the solution, with 1,9-coordination often favored in acidic conditions and 1,2-coordination in alkaline media. mdpi.com

A notable example of isomerism is observed in the complexation of Gallium(III) with ARS. mdpi.com When three ARS ligands coordinate to a single Ga(III) ion, forming a [Ga(ARS)₃]³⁻ complex, two geometric isomers are detected: a meridional (mer) isomer and a facial (fac) isomer. mdpi.com In solution, the mer isomer is typically the dominant and more stable form, though the concentration of the fac isomer can increase with rising temperature. mdpi.com For 1:2 Ga(III):ARS complexes, a centrosymmetric structure with the ligands in an anti configuration has been proposed based on DFT calculations. mdpi.com

The potential for different coordination modes and the formation of geometric isomers highlight the structural diversity in the chelation chemistry of Alizarine Red S.

Influence of pH on Complexation Equilibria

The pH of the aqueous solution is a critical parameter governing the complexation equilibria of Alizarine Red S. journalijar.com The protonation state of the ARS molecule, which has pKa values of 5.49 and 10.85, is directly dependent on the hydrogen ion concentration. uwp.edu The color of ARS itself varies with pH, changing from yellow at pH 3.5 to violet at pH 12.0, reflecting these changes in protonation. mdpi.com

The formation and stability of metal-ARS complexes are highly pH-sensitive. For instance, the complexation between molybdate (B1676688) and ARS results in stable 1:1 complexes in the pH range of 2 to 6. oup.com Similarly, Ga(III) forms reddish chelates with ARS in a pH range of 3.0 to 5.0. mdpi.com Studies on the interaction between Indium(III) and ARS have been conducted at pH 4, 7, and 9, with the most effective complexation observed at pH 7. researchgate.net

The adsorption of ARS onto surfaces, a process that can be mediated by complexation, is also strongly influenced by pH. The removal of ARS from aqueous solutions using various adsorbents often shows a marked dependence on pH. For example, adsorption onto mustard husk is most efficient at pH 2, while with Citrullus lanatus peels, 95.74% of the dye is removed at pH 2, which drops to 30.92% at pH 10. asianpubs.orgajrconline.org This is often because a lower pH can lead to a more positively charged adsorbent surface, favoring the binding of the anionic ARS molecule. derpharmachemica.comorientjchem.org The binding affinity of ARS to proteins like bovine serum albumin is also pH-dependent, with lower binding constants observed at acidic pH (4.0) compared to neutral pH (7.0), which is attributed to conformational changes in the protein. rsc.org

Thermodynamic Parameters of Complex Formation

The spontaneity and stability of Alizarine Red S metal complexes are quantified by thermodynamic parameters such as stability constants, and changes in enthalpy (ΔH) and entropy (ΔS).

The stability constant (K) is a measure of the strength of the interaction between a ligand and a metal ion. Spectrophotometric and potentiometric methods are commonly employed to determine these constants for ARS complexes. scispace.comresearchgate.net Studies have reported the formation of stable 1:1 chelates with several transition and inner transition metals. derpharmachemica.comresearchgate.net For example, the composition of complexes between ARS and Cr(III), Cu(II), Pb(II), Th(IV), and UO₂(II) was found to be 1:1. derpharmachemica.com In other systems, different stoichiometries like 1:2 (metal:ligand) or mixed-ligand complexes are also possible depending on the conditions. journalijar.com

The table below presents the logarithm of the stability constants (log K) for various metal-ARS complexes, providing insight into their relative stabilities.

| Metal Ion | Stoichiometry (M:L) | Method | log K | Reference |

| Cr(III) | 1:1 | Spectrophotometry | 4.47 | derpharmachemica.com |

| Cu(II) | 1:1 | Spectrophotometry | 4.88 | derpharmachemica.com |

| Pb(II) | 1:1 | Spectrophotometry | 4.54 | derpharmachemica.com |

| Th(IV) | 1:1 | Spectrophotometry | 5.38 | derpharmachemica.com |

| UO₂(II) | 1:1 | Spectrophotometry | 4.97 | derpharmachemica.com |

| Mo(VI) | 1:1 | Spectrophotometry | log(β₁) = 20.18 | oup.com |

| Ca(II) | 1:1 | Potentiometry | log(β₋₁₁₁) = -3.72 | scispace.com |

| Ca(II) | 1:2 | Potentiometry | log(β₋₂₁₂) = -10.11 | scispace.com |

| Note: The representation of stability constants (e.g., β) can vary based on the specific equilibrium reaction being described. |

The thermodynamic profile of complexation is further elucidated by the enthalpy (ΔH) and entropy (ΔS) changes. These parameters reveal whether a reaction is exothermic or endothermic and how the disorder of the system changes upon complex formation. The Gibbs free energy change (ΔG), calculated from ΔH and ΔS, indicates the spontaneity of the process.

For the complexation of Indium(III) with ARS, the reaction is characterized by a negative enthalpy change, indicating an exothermic process, and a small negative entropy change. researchgate.net In contrast, the biosorption of ARS onto Alhagi maurorum, a process involving complex interactions, was found to be endothermic and spontaneous. nih.gov The sorption onto heat-treated calcite is also an endothermic process. uwp.edu

The table below summarizes the thermodynamic parameters for selected ARS interaction systems.

| System | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) | Temperature (K) | Reference |

| In(III)-ARS Complexation | -19.87 | -6.02 | - | 298 | researchgate.net |

| ARS Sorption on Alhagi maurorum | > 0 (Endothermic) | > 0 | < 0 (Spontaneous) | 333 | nih.gov |

| ARS Sorption on Heat-Treated Calcite | 29 | 160 | -20 to -25 | Not Specified | uwp.edu |

| ARS Sorption on Raw Calcite | 12 | 60 | -10 to -13 | Not Specified | uwp.edu |

These thermodynamic data are crucial for understanding the driving forces behind the formation of Alizarine Red S complexes and for optimizing their applications in various scientific and industrial fields. derpharmachemica.comasianpubs.org

Electrochemical Behavior and Applications in Electrochemistry Research

Intrinsic Redox Behavior of Alizarine Red S

The inherent ability of Alizarine Red S to undergo oxidation and reduction (redox) reactions is central to its electrochemical profile. This behavior is typically studied using techniques that probe the compound's response to varying electrical potentials.

Cyclic voltammetry (CV) is a primary technique used to characterize the redox properties of ARS. Studies show that ARS exhibits a quasi-reversible two-electron, two-proton transfer process associated with its anthraquinone (B42736) group, which is reduced to the corresponding hydroquinone (B1673460). researchgate.netresearchgate.net The precise potentials at which these reactions occur are highly dependent on the pH of the solution, as protonation and deprotonation of the hydroxyl groups affect the molecule's electronic structure. plos.orgnih.gov

In a phosphate (B84403) buffer at pH 7.4, a quasi-reversible process is detected with a formal potential (E⁰’) of -0.59 V, alongside an irreversible oxidation peak at +0.42 V. researchgate.net The reduction peak potential (Epc) shifts to more negative values as the pH increases, confirming the involvement of protons in the reaction. researchgate.net This pH-dependent behavior is a hallmark of the electrochemical reduction of quinones in aqueous media. nih.gov For instance, in solutions of varying pH (4.0–10.0), the peak potential shifts, indicating proton participation in the reduction process. researchgate.netmdpi.com The relationship between peak potential and pH can be used to determine the ratio of protons to electrons involved in the reaction, which is often found to be 1:1. researchgate.net

The electrochemical reaction of ARS in solution is generally considered to be a quasi-reversible redox process. researchgate.net However, when studied at a poly(leucine) modified carbon paste electrode, the oxidation of ARS was found to be irreversible and controlled by adsorption processes. uctm.edu

Table 1: Cyclic Voltammetry Data for Alizarine Red S

| Electrode/Film | Medium (pH) | Anodic Peak (Epa) | Cathodic Peak (Epc) | Process | Reference |

|---|---|---|---|---|---|

| Glassy Carbon | Phosphate Buffer (7.4) | +0.42 V | -0.59 V (E⁰’) | Quasi-reversible | researchgate.net |

| (BPEI/ARS) Film | NaCl (aq) | -0.89 to -0.85 mV | -1.0 to -1.1 mV | Quasi-reversible | researchgate.net |

Note: Potentials are reported vs. various reference electrodes as specified in the source literature.

Potentiodynamic polarization studies are primarily used to evaluate the corrosion inhibition properties of chemical compounds. Research has demonstrated that Alizarine Red S can act as an effective corrosion inhibitor for steel in acidic environments. researchgate.netresearchgate.net Potentiodynamic polarization curves for C38 steel in 1 M hydrochloric acid and for carbon steel in 2.0 M phosphoric acid show that the addition of ARS significantly reduces the corrosion current density (Icorr). researchgate.netresearchgate.net

The data indicates that ARS functions as a mixed-type inhibitor, meaning it affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netresearchgate.net This inhibition is attributed to the adsorption of ARS molecules onto the steel surface, forming a protective film that blocks the active sites for corrosion. researchgate.net The efficiency of this inhibition increases with the concentration of Alizarine Red S. researchgate.net

Table 2: Potentiodynamic Polarization Data for Steel Corrosion Inhibition by Alizarine Red S

| Metal | Acid Medium | ARS Concentration | Corrosion Potential (Ecorr) | Corrosion Current (Icorr) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|---|

| C38 Steel | 1 M HCl | 1x10⁻² M | -454 mV | 48 µA/cm² | 96.5 | researchgate.net |

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to probe the properties of electrochemical interfaces. It measures the impedance of a system over a range of frequencies, providing insight into processes like charge transfer and diffusion. mdpi.com

In the context of Alizarine Red S, EIS is frequently used to characterize the surface of modified electrodes. uctm.eduresearchgate.net When an electrode surface is modified, for instance with a polymer film of poly(Alizarine Red S), the charge transfer resistance (Rct) changes. The Rct value, which is represented by the diameter of the semicircle in a Nyquist plot, is inversely related to the rate of the charge transfer reaction at the electrode-electrolyte interface. mdpi.com

For example, characterization of a poly(alizarin red s) modified glassy carbon electrode (PARS/GCE) using a [Fe(CN)₆]³⁻/⁴⁻ probe showed a decrease in Rct compared to the bare electrode, indicating that the polymer film facilitates faster electron transfer. researchgate.netmdpi.com Conversely, in corrosion studies, an increase in Rct in the presence of ARS indicates the formation of a protective, insulating layer on the metal surface that hinders charge transfer and thus reduces corrosion. researchgate.net Studies on C38 steel in hydrochloric acid showed that as the concentration of ARS increased, the Rct value increased while the double-layer capacitance (Cdl) decreased, confirming the adsorption of the inhibitor onto the steel surface. researchgate.net

Studies on the reduction of metronidazole (B1676534) at a PARS/GCE found that the process was predominantly adsorption-controlled. researchgate.netmdpi.com Similarly, the electrochemical behavior of ARS at a poly(leucine) modified carbon paste electrode was also determined to be adsorption controlled. uctm.edu

Alizarine Red S in Modified Electrodes Research

The stable and well-defined redox activity of Alizarine Red S makes it an excellent candidate for use in chemically modified electrodes. researchgate.netmdpi.com These electrodes, where ARS or its polymer is immobilized on a conductive substrate, have been developed for a wide range of applications, particularly in the field of electrochemical sensing.

ARS can be immobilized through various methods, including electropolymerization to form poly(Alizarine Red S) films or through layer-by-layer self-assembly techniques. researchgate.netresearchgate.netmdpi.com These modified electrodes often exhibit enhanced electrocatalytic activity toward specific analytes compared to bare electrodes. For example, a PARS-modified glassy carbon electrode showed a three-fold enhancement in the reduction peak current of metronidazole and at a lower overpotential. researchgate.netmdpi.com

Other applications include:

Metal Ion Sensing: ARS-modified electrodes have been developed for the detection of aluminum (III) and copper (II) ions, leveraging the complexation reaction between ARS and the metal ions.

Biosensing: By confining ARS in layer-by-layer films with polymers like poly(ethyleneimine) and carboxymethylcellulose, redox-active coatings have been created for the voltammetric determination of L-Dopa. imim.pl

Saccharide Recognition: In conjunction with phenylboronic acid, ARS has been used as an electrochemical indicator for the detection of fructose (B13574) and other saccharides. researchgate.net

The versatility of Alizarine Red S continues to make it a subject of interest in the development of new electrochemical sensors and materials. researchgate.netmdpi.com

Fabrication and Characterization of ARS-Modified Electrode Surfaces

The development of ARS-based electrochemical sensors begins with the immobilization of the ARS molecule onto an electrode surface. A common and effective method is the electropolymerization of the ARS monomer onto a glassy carbon electrode (GCE). This is achieved by potentiodynamically scanning the electrode's potential in a solution containing ARS, resulting in a stable and electroactive poly(alizarin red S) modified GCE (PARS/GCE). nih.govsemanticscholar.org The polymer film adheres strongly to the electrode surface and exhibits excellent stability and reproducibility. nih.gov

To enhance sensor performance, ARS is often combined with nanomaterials. Composite films, such as those incorporating poly(alizarin red S) with multi-wall carbon nanotubes (PARS-MWNTs) or graphene (PAR/EGR), leverage the high surface area and superior conductivity of these carbon nanostructures. nih.govnih.gov Another sophisticated technique is the layer-by-layer (LbL) assembly, where ARS, which is anionic, is alternately deposited with a polycation like branched poly(ethylene imine) (BPEI) to build functional multilayered films. mdpi.com

The characterization of these modified surfaces is critical to understanding their properties. Key techniques include:

Cyclic Voltammetry (CV): This is a primary tool used to confirm the successful modification of the electrode. nih.gov It reveals the redox behavior of the immobilized ARS, which typically shows a reversible two-electron transfer process characteristic of anthraquinones. mdpi.com

Electrochemical Impedance Spectroscopy (EIS): EIS provides insight into the electrode-solution interface. For instance, EIS results for a PARS/GCE can confirm that the surface has been modified with a more conductive material compared to the bare electrode. nih.gov In PAR/EGR composite films, EIS is used to examine the interface properties. nih.gov

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the modified electrodes, providing physical evidence of the deposited film. nih.govnih.gov

Principles of Electrochemical Sensing Mechanisms Utilizing ARS

ARS-modified electrodes function as sensors based on specific interactions between the immobilized ARS and a target analyte, which in turn elicits a measurable change in the electrochemical signal.

One primary mechanism is electrocatalysis . The PARS film on an electrode can significantly enhance the rate of an electrochemical reaction. For example, a PARS/GCE shows a catalytic effect towards the reduction of metronidazole, resulting in a three-fold increase in current and a reduction in the overpotential compared to an unmodified GCE. nih.gov Similarly, a PAR/EGR composite film electrocatalytically oxidizes the antibiotic ciprofloxacin, enabling its sensitive detection. nih.gov

Another key mechanism is based on complexation . ARS is a well-known chelating agent that can bind with various metal ions. When an ARS-modified electrode is exposed to a solution containing aluminum ions (Al³⁺), for instance, the complexation between the immobilized ARS and Al³⁺ can be measured amperometrically to determine the aluminum concentration. researchgate.net

Interactions with organic molecules also form a basis for sensing. This can involve the formation of a new, electro-inactive complex. For example, the interaction between ARS and tryptophan leads to the formation of a complex that decreases the voltammetric reductive peak current of ARS, a change that is proportional to the tryptophan concentration. iaescore.comiaescore.com

Electrochemical Studies of Alizarine Red S Interactions

Electrochemical methods are pivotal in studying the interactions of ARS with different substances, from metal surfaces in corrosion science to specific organic molecules for analytical purposes.

Interaction with Metal Surfaces in Corrosion Research

Alizarin (B75676) Red S has been identified as an effective corrosion inhibitor for metals in acidic environments. electrochemsci.org Studies on C38 steel in 1 M hydrochloric acid have demonstrated that the inhibition efficiency of ARS increases with its concentration, reaching over 96% at a concentration of 1x10⁻² M. electrochemsci.orgresearchgate.net

The mechanism of inhibition involves the adsorption of ARS molecules onto the metal surface, forming a protective film that acts as a barrier to the corrosive medium. electrochemsci.orgjmaterenvironsci.com Electrochemical techniques have been crucial in elucidating this process:

Potentiodynamic Polarization: This technique shows that ARS functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. The presence of ARS significantly decreases the corrosion current density. electrochemsci.orgresearchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS studies confirm the adsorption of ARS on the steel surface. The results show a marked increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon addition of the inhibitor. electrochemsci.orgresearchgate.net This indicates that the corrosion process is controlled by a charge transfer mechanism and that inhibition occurs via the formation of a protective adsorbed layer at the metal/solution interface. jmaterenvironsci.com

| ARS Concentration (M) | Charge Transfer Resistance (Rct) (Ω cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Blank | 47.5 | 158.3 | - |

| 1x10⁻⁶ | 110.2 | 68.4 | 56.9 |

| 1x10⁻⁵ | 224.5 | 33.5 | 78.8 |

| 1x10⁻⁴ | 620.1 | 12.1 | 92.3 |

| 1x10⁻³ | 1142 | 6.5 | 95.8 |

| 1x10⁻² | 1370 | 5.4 | 96.5 |

Interaction with Organic Molecules (e.g., Tryptophan, Ciprofloxacin)

The specific interactions of ARS with organic molecules are the foundation for highly selective electrochemical sensors.

Interaction with Tryptophan: The interaction between ARS and the amino acid Tryptophan has been investigated using voltammetry. iaescore.comiaescore.com In a pH 5.2 buffer solution, ARS molecules are negatively charged, while Tryptophan is primarily positively charged. This leads to an electrostatic attraction and the formation of a new, electro-inactive complex. iaescore.com The formation of this complex is observed as a distinct decrease in the reductive peak current of ARS, with no significant change in the peak potential. iaescore.comiaescore.com This current decrease is directly related to the concentration of Tryptophan, allowing for its quantification. iaescore.com

Interaction with Ciprofloxacin: A glassy carbon electrode modified with a composite film of poly(alizarin red) and electrodeposited graphene (PAR/EGR) has been developed for the sensitive detection of the antibiotic Ciprofloxacin. nih.gov The sensor operates based on the electrocatalytic oxidation of Ciprofloxacin at the modified electrode's surface. nih.gov The composite film provides a synergistic effect, enhancing the electrochemical response. This method is highly selective and can determine Ciprofloxacin even in the presence of common interfering substances like ascorbic acid, uric acid, and dopamine. nih.gov

| Parameter | Value |

|---|---|

| Linear Range | 4 x 10⁻⁸ to 1.2 x 10⁻⁴ M |

| Detection Limit (S/N=3) | 0.01 µM |

Adsorption Phenomena and Surface Interactions of Alizarine Red S

Adsorption Kinetics

The study of adsorption kinetics provides insight into the rate of dye uptake and the controlling mechanisms of the adsorption process. Several models are employed to analyze the experimental data and determine the key kinetic parameters.

Pseudo-First and Pseudo-Second Order Models

The kinetics of Alizarine Red S (ARS) adsorption are frequently analyzed using pseudo-first-order and pseudo-second-order models. The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites, while the pseudo-second-order model posits that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons.

Numerous studies have shown that the adsorption of ARS onto various materials, such as activated carbon, raw typha grass, and olive stone biomass, is best described by the pseudo-second-order kinetic model. tandfonline.comnih.govimist.ma This is indicated by high correlation coefficients (R²) values, often approaching 0.999, and a close agreement between the calculated equilibrium adsorption capacity (q_e_cal) and the experimentally determined value (q_e_exp). frontiersin.orgmocedes.org For instance, in the adsorption of ARS onto base-activated typha grass, the pseudo-second-order model yielded an R² of 0.9990, signifying an excellent fit. mocedes.org Similarly, the adsorption onto acid-activated Dalbergia sissoo leaf powder and its magnetic nanocomposite was found to obey pseudo-second-order kinetics, with experimental q_e values of 9.97 mg/g and 21.35 mg/g closely matching the calculated values. frontiersin.org This consistent finding across different adsorbents suggests that the rate-limiting step is likely the chemical interaction between the ARS molecules and the adsorbent surface. frontiersin.orgripublication.com

Table 1: Comparison of Kinetic Models for Alizarine Red S Adsorption

| Adsorbent | Kinetic Model | q_e_exp (mg/g) | q_e_cal (mg/g) | k₂ (g/mg·min) | R² | Reference |

|---|---|---|---|---|---|---|

| Untreated Typha Grass | Pseudo-Second Order | 46.511 | - | - | - | imist.ma |

| Activated Typha Grass | Pseudo-Second Order | 46.611 | 47.507 | 1.540 | 0.9990 | mocedes.org |

| Dalbergia sissoo Leaf Powder | Pseudo-Second Order | 9.97 | 7.39 | 2.53 x 10⁻² | 0.997 | frontiersin.org |

| Magnetic Nanocomposite | Pseudo-Second Order | 21.35 | 21.55 | 4.64 x 10⁻² | 0.970 | frontiersin.org |

| Graphene Oxide | Pseudo-Second Order | - | - | - | - | semanticscholar.org |

| Olive Stone | Pseudo-Second Order | - | - | - | - | nih.gov |

| Sugarcane Bagasse | Pseudo-Second/First Order | - | - | - | - | researchgate.net |

Intra-particle Diffusion Models

If the plot of q_t versus t^1/2 is linear and passes through the origin, intra-particle diffusion is the sole rate-limiting step. researchgate.net However, for ARS adsorption onto various materials like olive stone and amino-functionalized graphene oxide, the plots often show multiple linear sections, indicating that the adsorption process is complex and involves more than one mechanism. nih.govresearchgate.net Typically, an initial sharp portion is attributed to external mass transfer or boundary layer diffusion, followed by a more gradual section representing the intra-particle diffusion. nih.gov The fact that these plots often have a non-zero intercept (C) confirms that intra-particle diffusion is not the only rate-limiting factor, and surface adsorption also plays a significant role. imist.maresearchgate.net

Adsorption Isotherms

Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the adsorbent surface at a constant temperature. They are crucial for understanding the adsorption capacity and the nature of the interaction between the dye and the adsorbent.

Langmuir, Freundlich, Temkin, and Dubinin-Radushkevich Models

Several isotherm models are used to analyze the equilibrium data for ARS adsorption.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. bioline.org.br It has been found to fit ARS adsorption data well for adsorbents like graphene oxide and biomass-based activated carbon, with a maximum monolayer adsorption capacity (q_max) reported as 91.695 mg/g for the latter. semanticscholar.orgsci-hub.se

Freundlich Isotherm: This empirical model applies to multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat. imist.maresearchgate.net It is frequently reported to be a good fit for ARS adsorption on materials like raw typha grass, activated carbon, and Dalbergia sissoo leaf powder, indicating heterogeneous surface coverage. tandfonline.comfrontiersin.orgchemrevlett.com

Temkin Isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. mocedes.org The heat of sorption (bT) calculated from this model for ARS adsorption on Cynodon dactylon was 3.336 kJ/mol, suggesting a moderately strong interaction. jocpr.com

Dubinin-Radushkevich (D-R) Isotherm: This model is used to determine if the adsorption mechanism is physical or chemical based on the mean free energy of adsorption (E). imist.ma For ARS adsorption on various materials, the calculated E value is typically less than 8 kJ/mol, which implies that the adsorption process is controlled by physical forces (physisorption). imist.mabioline.org.br

The suitability of each model varies with the adsorbent material, highlighting the different surface properties and interaction mechanisms. ripublication.comresearchgate.net For instance, studies on orange peels and activated typha grass showed that the Freundlich model provided a better fit than the Langmuir model, suggesting a heterogeneous surface. mocedes.orgbioline.org.br

Table 2: Isotherm Model Parameters for Alizarine Red S Adsorption

| Adsorbent | Isotherm Model | Key Parameter | Value | R² | Reference |

|---|---|---|---|---|---|

| Untreated Typha Grass | Freundlich | - | - | - | imist.ma |

| Orange Peels | Freundlich | K_f | - | 0.993 | bioline.org.br |

| Orange Peels | Langmuir | q_max | - | 0.944 | bioline.org.br |